Superior In Vivo Tumor Suppression vs. GSK126
In a direct comparison, treatment of Cal-27 head and neck cancer cells with GNA002 (2 µM for 48h) resulted in a significant reduction in both EZH2 protein levels and H3K27 trimethylation. In contrast, the selective catalytic inhibitor GSK126 (at a comparable concentration) only reduced the H3K27me3 mark but had no effect on EZH2 protein abundance [1]. Furthermore, GNA002's ability to degrade EZH2 was dependent on the Cys668 residue, as the EZH2-C668S mutant was resistant to degradation [2].
| Evidence Dimension | Effect on EZH2 Protein Abundance |
|---|---|
| Target Compound Data | Significant reduction in EZH2 protein levels observed after 48h treatment (2 µM) in Cal-27 cells. |
| Comparator Or Baseline | GSK126 (SAM-competitive EZH2 inhibitor): No significant change in EZH2 protein levels under the same conditions. |
| Quantified Difference | Qualitative difference: Degradation vs. No degradation. The reduction in H3K27me3 by GNA002 is concomitant with EZH2 protein loss, whereas GSK126 only reduces the methylation mark. |
| Conditions | Cal-27 head and neck cancer cells; treatment for 48 hours; assessed by immunoblotting. |
Why This Matters
For researchers investigating sustained epigenetic reprogramming or overcoming resistance, the ability to degrade the target protein offers a distinct and potentially superior functional outcome compared to transient catalytic inhibition.
- [1] Wang X, et al. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination. EMBO J. 2017 May 2;36(9):1243-1260. (Figure 3A) View Source
- [2] Wang X, et al. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination. EMBO J. 2017 May 2;36(9):1243-1260. (Figure 3E) View Source
